N-(2-methoxyphenyl)acridin-9-amine
Description
N-(2-Methoxyphenyl)acridin-9-amine is an acridine derivative characterized by a methoxy (-OCH₃) substituent at the ortho position of the phenylamine group attached to the acridine core. Acridines are π-electron-deficient heterocycles with diverse biological applications, including anticancer, antimicrobial, and antiviral activities . The substitution pattern on the acridine ring and the exocyclic amine significantly influences physicochemical properties, tautomeric behavior, and biological efficacy .
Properties
CAS No. |
75775-77-8 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22) |
InChI Key |
BTEWJCAHJQYSKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product can be obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic species or practically insoluble acridones.
Reduction: In a reductive environment, partially hydrogenated acridines can be formed.
Substitution: The compound can undergo nucleophilic substitution reactions, such as oxidative nucleophilic substitution of hydrogen (SNH) amidation.
Common reagents and conditions used in these reactions include oxidizing agents like air oxygen, halogens, sulfur, and metal cations, as well as reducing agents in reductive environments . Major products formed from these reactions include acridones and partially hydrogenated acridines .
Scientific Research Applications
N-(2-methoxyphenyl)acridin-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting biological processes involving DNA and related enzymes . This intercalation can inhibit topoisomerase or telomerase enzymes, leading to anticancer effects . The compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system tumors and neurodegenerative diseases .
Comparison with Similar Compounds
Mechanistic Insights
- Tautomerism and Binding Interactions: Electron-donating groups (e.g., methoxy) stabilize the imino tautomer, creating a planar structure conducive to intercalation into DNA or enzyme active sites . Electron-withdrawing groups (e.g., Cl, NO₂) favor the amino tautomer, which may enhance covalent interactions with biological targets .
Metabolic Stability :
- This compound derivatives are metabolized via CYP1A enzymes, with the 2-methoxy group influencing redox cycling and detoxification pathways .
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